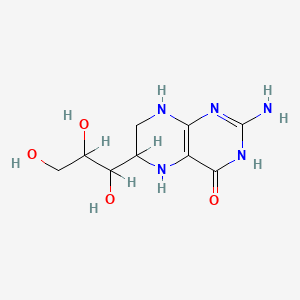

Tetrahydroneopterin

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

25976-00-5 |

|---|---|

分子式 |

C9H15N5O4 |

分子量 |

257.25 g/mol |

IUPAC 名称 |

2-amino-6-(1,2,3-trihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one |

InChI |

InChI=1S/C9H15N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h3-4,6,12,15-17H,1-2H2,(H4,10,11,13,14,18) |

InChI 键 |

XHIXPVCTDRNTTC-UHFFFAOYSA-N |

SMILES |

C1C(NC2=C(N1)N=C(NC2=O)N)C(C(CO)O)O |

规范 SMILES |

C1C(NC2=C(N1)N=C(NC2=O)N)C(C(CO)O)O |

其他CAS编号 |

10162-32-0 25976-00-5 |

物理描述 |

Solid |

同义词 |

5,6,7,8-tetrahydroneopterin tetrahydro-d-monapterin tetrahydroneopterin |

产品来源 |

United States |

Structural Biology and Conformational Dynamics of Tetrahydroneopterin

Theoretical Models and Computational Chemistry Approaches

Computational techniques have been instrumental in exploring the stereostructure of tetrahydropterins, as different theoretical models have sometimes produced diverging results. nih.govresearchgate.net These methods allow for detailed investigation of molecular geometry, stability, and flexibility.

Molecular mechanics and quantum chemical calculations are foundational tools for investigating the stable conformations of tetrahydroneopterin. Early theoretical models used semi-empirical quantum chemical calculations and molecular mechanics force fields, such as MM2, to probe the molecule's stereostructure. nih.govcore.ac.uk

More advanced ab initio quantum chemical studies, including Density Functional Theory (DFT) and Hartree-Fock calculations, have been applied to the broader class of tetrahydropterins to elucidate details of electronic charge densities and electrostatic potentials. mdpi.comnih.govresearchgate.net For the related compound tetrahydrobiopterin (B1682763) (BH4), ab initio calculations established that a conformation with the side-chain in an axial position is more stable than the equatorial conformation by approximately 2.2 kcal/mol. nih.gov This stability is attributed to the formation of two weak intramolecular hydrogen bonds in the axial conformer, compared to only one in the equatorial form. nih.govresearchgate.net Quantum theory “Atoms-in-Molecules” (QTAIM) analysis has also been used to study radical species of pterins, finding that radicals formed by detaching N-bonded hydrogen atoms exhibit significant spin density delocalization and are generally more stable. mdpi.comnih.gov

Table 1: Computational Chemistry Methods Applied to Pterin (B48896) Structures

| Method | Application/Finding | Reference |

| Molecular Mechanics (MM2) | Used for geometry optimization and as a starting point for more complex simulations. core.ac.uk | core.ac.uk |

| Semi-Empirical Quantum Calculations | Provided early, though sometimes diverging, models of tetrahydropterin (B86495) stereostructure. nih.gov | nih.gov |

| Ab Initio / DFT Calculations | Determined that the axial conformation is energetically more stable than the equatorial one for BH4. nih.gov | nih.gov |

| QTAIM Analysis | Analyzed the stability and spin delocalization of pterin radical species. mdpi.comnih.gov | mdpi.comnih.gov |

Molecular Dynamics Simulations and Conformational Flexibility

Molecular dynamics (MD) simulations provide a view of the molecule's behavior over time at realistic temperatures. nih.gov Simulations performed on both this compound and tetrahydrobiopterin at 310 K for a duration of 20 picoseconds revealed that both molecules possess considerable conformational flexibility. core.ac.uk

Table 2: Molecular Dynamics Simulation Parameters and Findings

| Parameter | Value/Observation | Reference |

| Molecules Simulated | (6R,1'S,2'R)-5,6,7,8-tetrahydroneopterin, (6R,1'R,2'S)-5,6,7,8-tetrahydrobiopterin | nih.govcore.ac.uk |

| Simulation Temperature | 310 K | core.ac.uk |

| Simulation Duration | 20 picoseconds | core.ac.uk |

| Key Observation | Both molecules exhibit significant conformational flexibility and undergo rapid ring conversions. | core.ac.uk |

| Monitored Variable | Torsional Angle (C4a-N5-C6-C7) to track axial/equatorial changes. | core.ac.uk |

Comparative Structural Analysis with 5,6,7,8-Tetrahydrobiopterin (BH4)

Comparing the structure of this compound with that of the essential cofactor BH4 is crucial for understanding the structural basis of their differing biological roles. While both are tetrahydropterins, the nature of the C6 side chain distinguishes them.

The conformation of the tetrahydropyrazine (B3061110) ring in these molecules is similar to a cyclohexane (B81311) chair conformation, which features both axial and equatorial positions for substituents. libretexts.org Axial bonds are oriented parallel to the symmetry axis of the ring, pointing up or down, while equatorial bonds are located around the periphery of the ring. libretexts.org

Computational studies have shown that for both the biologically active (6R,1′R,2′S)-5,6,7,8-tetrahydrobiopterin and the biologically inactive (6R, l'S,2′R)-5,6,7,8-tetrahydroneopterin, the preferred conformation is one where the side chain adopts an axial orientation. mdpi.comnih.gov The preference for the axial position in BH4 is stabilized by two intramolecular hydrogen bonds between the side chain and the pyrazine (B50134) ring. nih.govresearchgate.net Since both molecules favor the same axial orientation, this specific conformational property cannot, by itself, account for their different biological activities. mdpi.comnih.gov

Table 3: Conformational Preference of this compound vs. Tetrahydrobiopterin

| Compound | Preferred Side-Chain Orientation | Stabilizing Factors | Reference |

| 5,6,7,8-Tetrahydroneopterin | Axial | Inferred to be similar to BH4 | mdpi.comnih.gov |

| 5,6,7,8-Tetrahydrobiopterin (BH4) | Axial | Two intramolecular hydrogen bonds | nih.govresearchgate.net |

Implications of Overall Molecular Shape for Biological Interactions

The finding that both this compound and BH4 are highly flexible and prefer a similar axial conformation suggests that differences in their biological roles are not determined by simple, static conformational properties. nih.govcore.ac.ukmdpi.com Molecular dynamics simulations demonstrate that both molecules can readily change their shape, making it unlikely that a rigid "lock-and-key" model based on a single conformation is applicable. nih.govcore.ac.uk

The distinct biological activities must therefore arise from more subtle differences. One key functional distinction is that this compound can stimulate BH4-dependent enzymes like the aromatic amino acid hydroxylases but fails to act as a cofactor for nitric oxide synthases (NOSs). portlandpress.com This suggests that the specific electronic structure and hydrogen-bonding capabilities of the different side chains ((1'S,2'R)-trihydroxypropyl for this compound versus (1'R,2'S)-dihydroxypropyl for BH4) are critical for the specific molecular interactions within the enzyme active sites, particularly that of NOS.

Advanced Spectroscopic and Crystallographic Studies (Conceptual Framework)

While computational models provide powerful predictive insights, experimental techniques are necessary to validate these models and provide definitive structural data.

X-ray crystallography is a premier technique for determining the precise three-dimensional atomic structure of a molecule in its solid state. A crystallographic analysis of this compound would yield definitive data on bond lengths, bond angles, and the exact conformation of the tetrahydropyrazine ring and its side chain. Such studies on related compounds, like enzyme-cofactor complexes, have been crucial in identifying key amino acid residues involved in binding and catalysis. portlandpress.comresearchgate.net

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying molecular structure and dynamics. researchgate.net For this compound, NMR could be used to confirm the preferred axial or equatorial orientation of the side chain in different solvents and to study the kinetics of the ring-flipping process observed in MD simulations. nih.gov Furthermore, NMR studies on enzyme-bound tetrahydropterins have been used to determine the conformation of the cofactor within the active site of enzymes. researchgate.net

Other spectroscopic techniques, such as circular dichroism (CD), are valuable for analyzing the stereochemistry of chiral molecules like this compound. core.ac.uk CD spectra provide information about the absolute configuration of asymmetric carbon atoms, which is essential for correlating structure with biological function. researchgate.net

Functional Evaluation and Biological Roles of Tetrahydroneopterin in Cellular and Enzymatic Systems

Comparative Analysis of Cofactor Activity with Tetrahydrobiopterin (B1682763)

The efficacy of a pterin (B48896) as a cofactor is determined by its specific interaction with the enzyme's active site. While tetrahydroneopterin is structurally analogous to BH4, this similarity does not translate to equivalent biological activity across all pterin-dependent enzymes.

The aromatic amino acid hydroxylases—phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH)—are critical enzymes in metabolic pathways, requiring a pterin cofactor for their function. wikipedia.orgsandiego.edu While BH4 is the essential natural cofactor for these enzymes, studies on this compound reveal a more complex and less efficient interaction. wikipedia.orgresearchgate.net

Research indicates that this compound can serve as a cofactor for phenylalanine hydroxylase. nih.gov It has been shown to be biologically active and can be converted to its corresponding 7-substituted isomer during the hydroxylation of phenylalanine to tyrosine, particularly in the absence of pterin-4a-carbinolamine dehydratase. nih.gov Some in vivo evidence suggests that this compound may act as a cofactor for the aromatic amino acid hydroxylation system. uni-konstanz.de

| Enzyme | Tetrahydrobiopterin (BH4) Activity | This compound (NH4) Activity | Reference |

|---|---|---|---|

| Phenylalanine Hydroxylase (PAH) | Essential natural cofactor | Functions as a cofactor, but with lower efficiency | nih.govd-nb.info |

| Tryptophan Hydroxylase (TPH) | Strongly stimulates activity (e.g., to 350% of control) | Weakly stimulates activity (e.g., to 145% of control) | capes.gov.br |

| Tyrosine Hydroxylase (TH) | Essential natural cofactor with high affinity | Limited or poor cofactor activity | researchgate.net |

Nitric Oxide Synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule. ucl.ac.uk All three NOS isoforms (nNOS, eNOS, and iNOS) depend absolutely on BH4 as a cofactor. ucl.ac.ukahajournals.org In this context, the distinction between BH4 and this compound is stark.

Multiple studies have definitively shown that this compound has limited to no cofactor activity for NOS enzymes. Research on purified human cerebellum NO synthase demonstrated that while BH4 stimulated enzyme activity up to 4.5-fold, this compound was completely inactive even at high concentrations. capes.gov.br This lack of activity is a critical differentiator and is often exploited experimentally. For instance, this compound is used as a control compound to distinguish between the cofactor-dependent effects of BH4 on NOS and its general antioxidant properties. jci.orgunige.chdergipark.org.tr

Studies on vascular function have reinforced this finding. The administration of BH4 improves endothelial function by "recoupling" endothelial NOS (eNOS), thereby increasing NO production. ahajournals.org In contrast, the infusion of this compound, which shares similar antioxidant capabilities, has no such effect, indicating it cannot substitute for BH4 in supporting eNOS catalysis. ahajournals.orgjci.org This confirms that the benefits of BH4 in these settings are due to its specific role as a cofactor, not merely its ability to scavenge free radicals. jci.orgunige.ch

Non-Cofactor Properties for Aromatic Amino Acid Hydroxylases

Antioxidant and Redox Modulatory Properties of this compound

Despite its limitations as an enzyme cofactor, this compound possesses significant chemical properties as a reducing agent and antioxidant.

In various in vitro and chemical models, this compound has demonstrated direct antioxidant activity. nih.gov Electron spin resonance spectrometry analysis has shown that it effectively scavenges key reactive oxygen species (ROS), including superoxide (B77818) anion radicals and hydroxyl radicals. nih.gov Its ability to protect rat brain homogenates from autoxidation further supports its capacity as a potent antioxidant. nih.gov This antioxidant potential is comparable to that of BH4, a property that makes it an ideal negative control in studies aiming to isolate the specific cofactor functions of BH4. jci.orgunige.chjci.org

In contrast, this compound's role is more circumscribed. As it does not serve as a competent NOS cofactor, it cannot prevent or reverse NOS uncoupling caused by a lack of BH4. jci.orgjci.org Its contribution to redox homeostasis is therefore limited to its capacity as a direct chemical antioxidant, scavenging ROS that are already formed. nih.gov While this can provide some cellular protection against oxidative damage, it does not address one of the major potential sources of cellular ROS—the uncoupled NOS enzyme. Thus, BH4 is a dynamic regulator of redox status through its control over NO and superoxide production by NOS, whereas this compound is a more passive participant.

Direct Antioxidant Capacity in Chemical Models

Mechanisms of NOS Uncoupling and the Role of Pterin Redox Status

NOS uncoupling is a pathological state where the enzyme's reductase domain continues to transfer electrons from NADPH, but the oxygenase domain, lacking sufficient BH4, reduces molecular oxygen to superoxide (O₂⁻) instead of oxidizing L-arginine to produce NO. jci.orgnih.govnih.gov This phenomenon not only decreases the bioavailability of vasoprotective NO but also transforms the enzyme into a significant source of damaging ROS. nih.govsci-hub.se

The critical determinant of NOS coupling is the intracellular ratio of BH4 to its oxidized, inactive form, 7,8-dihydrobiopterin (BH2). mdpi.comphysiology.org Under conditions of high oxidative stress, BH4 is readily oxidized to BH2. nih.gov BH2 can compete with the remaining BH4 for the binding site on the NOS enzyme but is catalytically incompetent, leading to uncoupling. mdpi.com This creates a vicious cycle where oxidative stress depletes BH4, causing NOS to produce more superoxide, which in turn further oxidizes BH4. nih.gov

The role of pterin redox status is therefore paramount. Maintaining a high BH4/BH2 ratio is essential for coupled NOS function. physiology.org Experimental studies using this compound have been instrumental in elucidating this mechanism. For example, in models of cardiac pressure overload or hypertension, administration of BH4 can prevent NOS uncoupling, reduce ROS production, and preserve cardiac function. jci.orgjci.org Conversely, treatment with this compound, despite its similar antioxidant properties, fails to prevent NOS uncoupling or the associated pathological remodeling. jci.orgjci.org This demonstrates unequivocally that the specific redox-active pterin cofactor, BH4, is required to maintain the coupled state of the enzyme and that a general, non-cofactor antioxidant is insufficient to reverse the uncoupling process driven by pterin oxidation. unige.ch

| Condition | Effect of Tetrahydrobiopterin (BH4) | Effect of this compound (NH4) | Underlying Mechanism | Reference |

|---|---|---|---|---|

| Normal (Coupled NOS) | Essential cofactor, supports NO production | Inactive as a cofactor, does not support NO production | BH4 specifically binds and enables catalysis. | ahajournals.orgcapes.gov.br |

| Oxidative Stress (Uncoupled NOS) | Recouples NOS, restores NO production, reduces O₂⁻ | Acts as an antioxidant but fails to recouple NOS or restore NO production | BH4 restores the necessary cofactor levels, while NH4 cannot substitute for this function. | jci.orgunige.chjci.org |

| Low BH4/BH2 Ratio | Supplementation increases the ratio, promoting coupling | Does not affect the BH4/BH2 ratio or NOS coupling status | The BH4/BH2 ratio is the key determinant of NOS coupling vs. uncoupling. | mdpi.comphysiology.org |

Influence of this compound on Superoxide Production

This compound (NH4) has been investigated for its antioxidant properties, particularly its ability to interact with superoxide radicals. In vitro studies have demonstrated that NH4 possesses direct superoxide scavenging capabilities. Research comparing NH4 to the well-established nitric oxide synthase (NOS) cofactor, tetrahydrobiopterin (BH4), found that both reduced pteridines could potently scavenge superoxide generated by the xanthine/xanthine oxidase system in a dose-dependent manner. ahajournals.org In one study, the antioxidative effects of both compounds were shown to be equipotent. ahajournals.org

Despite its direct antioxidant activity in cell-free systems, the physiological relevance of this scavenging effect in more complex biological environments appears limited, especially concerning enzymatic superoxide production. For instance, in studies of chronic smokers who exhibit endothelial dysfunction, administration of NH4 failed to improve endothelial function, unlike BH4. ahajournals.org This occurred even though NH4 demonstrated a similar ability to scavenge superoxide in vitro. ahajournals.org Similarly, in a mouse model of DOCA-salt hypertension, oral treatment with this compound did not reduce vascular superoxide production, whereas tetrahydrobiopterin treatment was effective. jci.org This suggests that while this compound can act as a chemical antioxidant, this property is insufficient to counteract the pathological production of superoxide by uncoupled enzymes like endothelial nitric oxide synthase (eNOS) in vivo. ahajournals.orgjci.org

| Compound | System | Observation | Reference |

|---|---|---|---|

| This compound (NH4) | Xanthine/Xanthine Oxidase | Potently scavenged superoxide in a dose-dependent manner (1 to 100 μmol/L). | ahajournals.org |

| Tetrahydrobiopterin (BH4) | Xanthine/Xanthine Oxidase | Showed equipotent superoxide scavenging activity compared to NH4. | ahajournals.org |

| This compound (NH4) | DOCA-salt hypertension mouse model (in vivo) | Failed to reduce vascular superoxide production. | jci.org |

Impact on Nitric Oxide Formation Pathways

The primary role of tetrahydrobiopterin (BH4) in nitric oxide (NO) synthesis is to act as an essential cofactor for all isoforms of nitric oxide synthase (NOS). ahajournals.org When BH4 is limited, eNOS becomes "uncoupled," leading to the production of superoxide radicals instead of NO. researchgate.netnih.gov Investigations into whether this compound can substitute for BH4 in this critical function have consistently shown that it cannot.

A study involving purified human cerebellum NOS demonstrated that while tetrahydrobiopterin stimulated enzyme activity up to 4.5-fold, this compound was completely inactive at concentrations up to 100 μM. nih.govcapes.gov.br This highlights a high degree of specificity of the enzyme for its pteridine (B1203161) cofactor. nih.gov This lack of cofactor activity for NOS means that this compound is unable to prevent or reverse eNOS uncoupling. jci.org

In a model of ischemia-reperfusion injury in the human forearm, both 6R-BH4 (the active isomer) and this compound offered protection. ahajournals.org However, the protective effect of this compound was attributed to its radical-scavenging action rather than any effect on NOS catalysis, as it has no cofactor activity. ahajournals.org In studies on hypertensive mice, the failure of this compound to reduce vascular superoxide production, a hallmark of uncoupled eNOS, further confirms that it does not sustain eNOS catalysis. jci.org Therefore, this compound does not support the NO formation pathway and cannot functionally replace BH4 to maintain coupled NOS activity. jci.orgnih.gov

| Compound | Enzyme System | Effect on NOS Activity | Conclusion | Reference |

|---|---|---|---|---|

| Tetrahydrobiopterin (BH4) | Purified Human Cerebellum NOS | Stimulated activity up to 4.5-fold. | Essential and specific cofactor. | nih.govcapes.gov.br |

| This compound (NH4) | Purified Human Cerebellum NOS | Completely inactive (up to 100 μM). | Not a functional NOS cofactor. | nih.govcapes.gov.br |

| This compound (NH4) | eNOS in DOCA-salt hypertension model | Did not restore NO production or prevent superoxide generation. | Fails to prevent eNOS uncoupling. | jci.org |

Investigations into Potential Novel or Context-Dependent Cofactor Activities

Beyond the established pathways, research has explored whether this compound might possess cofactor functions for other enzymes, particularly under specific physiological or pathological conditions. These investigations have revealed context-dependent roles that are not apparent under normal circumstances.

Studies on Phenylalanine Hydroxylase System in Specific In Vivo Conditions

A significant novel cofactor activity for this compound has been identified within the phenylalanine hydroxylation system, specifically under conditions of pterin-4a-carbinolamine dehydratase (PCD) deficiency. uni-konstanz.deuni-konstanz.de PCD is essential for regenerating BH4 after it is used by phenylalanine hydroxylase (PAH). uni-konstanz.de In the absence of functional PCD, the intermediate 4a-hydroxycarbinolamine accumulates and can undergo a non-enzymatic rearrangement to form more stable 7-substituted pterins. uni-konstanz.denih.gov

Studies have shown that in this dehydratase-deficient state, D-tetrahydroneopterin can serve as a cofactor for both rat and human phenylalanine hydroxylase. uni-konstanz.denih.gov Its use as a cofactor in this context leads to its conversion to its corresponding 7-substituted isomer, 7-neopterin (anapterin). uni-konstanz.deuni-konstanz.de This finding is clinically relevant as a form of hyperphenylalaninemia has been described where patients excrete high levels of 7-substituted pterins, suggesting that this compound acts as a cofactor for PAH in vivo in these individuals. uni-konstanz.denih.gov This represents a clear instance of a context-dependent cofactor role for this compound, which is not observed when the BH4 regeneration pathway is fully functional. uni-konstanz.de

Research on Less Characterized Enzyme Interactions

The context-dependent cofactor activity of this compound extends to other aromatic amino acid monooxygenases. The formation of 7-substituted pterins from their 6-substituted isomers has also been demonstrated with tyrosine hydroxylase in the absence of dehydratase activity, indicating a broader role for this compound as a substrate for these enzymes under specific conditions. nih.gov

Furthermore, the metabolic precursor to this compound, dihydroneopterin, can be converted by dihydrofolate reductase (DHFR) into the tetrahydro form. nih.gov This reduced form is biologically active as a cofactor for the aromatic amino acid monooxygenases, providing an indirect pathway for neopterin (B1670844) derivatives to participate in these reactions. nih.gov While direct, well-characterized interactions of this compound with a wide range of other enzymes remain limited in the scientific literature, its ability to function within the aromatic amino acid hydroxylase system during PCD deficiency is a key finding. uni-konstanz.denih.gov

Impact of Tetrahydroneopterin Pathway Dysregulation on Cellular Processes

Associations with Altered Pterin (B48896) Metabolism in Cellular Models

Cellular models have been instrumental in elucidating the consequences of altered pterin metabolism. In these models, dysregulation of the tetrahydroneopterin pathway is often linked to conditions of cellular stress and disease. For instance, inborn errors of monoamine neurotransmitter metabolism can arise from defects in the biosynthesis or recycling of tetrahydrobiopterin (B1682763) (BH4), the reduced form of neopterin (B1670844). mdpi.com These genetic disorders highlight the critical role of a balanced pterin metabolism for normal cellular function.

Studies using various cell types have demonstrated that imbalances in pterin levels can have profound effects. For example, in human fibroblasts, macrophages, and glioblastoma cells, cytokine-induced increases in tryptophan metabolism were found to be independent of pterin synthesis. nih.govnih.gov This suggests that in certain inflammatory contexts, the kynurenine (B1673888) pathway of tryptophan degradation can proceed without a corresponding increase in pterin levels, indicating a potential uncoupling of these metabolic pathways under specific cellular conditions.

Furthermore, research on cardiac myocytes has shown that the synthesis of BH4 is an absolute requirement for cytokine-induced nitric oxide (NO) production. physiology.orgsemanticscholar.org This underscores the importance of a functional pterin pathway in mediating cellular responses to inflammatory stimuli. The inability to produce sufficient BH4 can lead to endothelial dysfunction and has been implicated in the pathogenesis of various cardiovascular diseases. nih.gov

The following table summarizes key findings from cellular models regarding altered pterin metabolism:

| Cellular Model | Key Findings | Reference(s) |

| Human Fibroblasts, Macrophages, Glioblastoma Cells | Cytokine-stimulated tryptophan metabolism is independent of pterin synthesis. | nih.govnih.gov |

| Rat Cardiac Myocytes | Tetrahydrobiopterin (BH4) synthesis is essential for cytokine-induced nitric oxide (NO) production. | physiology.orgsemanticscholar.org |

| Endothelial Cells | The ratio of BH4 to its oxidized form, dihydrobiopterin (BH2), is critical for maintaining endothelial nitric oxide synthase (eNOS) coupling. An unfavorable ratio leads to eNOS uncoupling and increased production of reactive oxygen species. | harvard.edu |

| T-lymphoblastic cell lines and rat alveolar cells | Neopterin derivatives can induce programmed cell death mediated by reactive oxygen intermediates. | bioline.org.br |

Mechanistic Insights into Aberrant Enzyme Function due to Pterin Imbalance

An imbalance in pterin levels can lead to aberrant enzyme function, primarily by affecting enzymes that rely on tetrahydrobiopterin (BH4) as a cofactor. BH4 is essential for the activity of aromatic amino acid hydroxylases, which are involved in the synthesis of neurotransmitters, and nitric oxide synthases (NOS), which produce the signaling molecule nitric oxide (NO). portlandpress.com

A critical consequence of BH4 deficiency or an imbalanced BH4/BH2 ratio is the "uncoupling" of NOS enzymes. harvard.eduresearchgate.net Under normal conditions, NOS catalyzes the production of NO. However, when BH4 levels are insufficient, NOS becomes uncoupled and produces superoxide (B77818) radicals instead of NO. researchgate.net This shift in enzyme function not only reduces the bioavailability of vasoprotective NO but also increases oxidative stress, contributing to endothelial dysfunction and the pathology of various cardiovascular diseases. nih.govresearchgate.net

The mechanism of NOS uncoupling involves the oxidation of BH4 to dihydrobiopterin (BH2). harvard.edu While BH2 itself does not directly inhibit NOS, a high BH2/BH4 ratio promotes the uncoupled state. harvard.edu This highlights the importance of the cellular machinery responsible for regenerating BH4 from BH2, primarily the enzyme dihydrofolate reductase (DHFR). nih.gov

Furthermore, pterin imbalances can affect other enzymatic systems. For example, in the plant pathogen Agrobacterium tumefaciens, a pterin-dependent signaling pathway regulates a dual-function enzyme involved in biofilm formation. nih.gov This suggests that the regulatory roles of pterins may extend beyond their well-established cofactor functions in mammalian cells.

The table below details the mechanistic effects of pterin imbalance on enzyme function:

| Enzyme | Effect of Pterin Imbalance | Mechanism | Reference(s) |

| Nitric Oxide Synthase (NOS) | Uncoupling, leading to superoxide production instead of nitric oxide (NO). | Insufficient tetrahydrobiopterin (BH4) levels or an unfavorable BH4/dihydrobiopterin (BH2) ratio. | harvard.eduresearchgate.net |

| Aromatic Amino Acid Hydroxylases | Reduced activity, leading to impaired neurotransmitter synthesis. | BH4 is an essential cofactor for these enzymes. | portlandpress.com |

| Diguanylate Cyclase-Phosphodiesterase (DcpA) in A. tumefaciens | Altered activity, affecting biofilm formation. | A pteridine (B1203161) reductase modulates DcpA's function, switching it between a phosphodiesterase and a diguanylate cyclase. | nih.gov |

Role of Pterin Derivates in Cellular Stress Responses

Pterin derivatives play a dual and complex role in cellular stress responses, acting as both mediators and modulators of oxidative stress and cell death pathways. nih.govresearchgate.net Their function is highly dependent on their oxidation state and the specific cellular context. nih.gov

Oxidative Stress Induction and Mitigation

Conversely, oxidized pterins, like neopterin, are often associated with increased oxidative stress. bioline.org.br Neopterin can enhance the toxic effects of ROS, suggesting it can modulate macrophage-induced cytotoxicity by inducing oxidative stress. bioline.org.br However, some studies also suggest that oxidized pterins can act as inhibitors of enzymes involved in free radical generation. nih.govresearchgate.net

The following table summarizes the dual role of pterin derivatives in oxidative stress:

| Pterin Derivative | Role in Oxidative Stress | Mechanism | Reference(s) |

| Reduced Pterins (e.g., this compound, BH4) | Antioxidant and Pro-oxidant | Scavenge free radicals; can also promote Fenton chemistry in the presence of metal ions. | nih.govresearchgate.net |

| Oxidized Pterins (e.g., Neopterin) | Pro-oxidant and potential inhibitor of radical-generating enzymes | Enhances the effects of reactive oxygen species; can inhibit enzymes involved in radical production. | bioline.org.brnih.govresearchgate.net |

Regulation of Cell Death Mechanisms (e.g., Ferroptosis)

Recent research has uncovered a role for the this compound pathway in regulating a specific form of programmed cell death called ferroptosis. Ferroptosis is an iron-dependent process characterized by the accumulation of lipid peroxides. nih.govwikipedia.org

A genome-wide screen identified GTP cyclohydrolase-1 (GCH1), the rate-limiting enzyme in BH4 synthesis, as a potent suppressor of ferroptosis. nih.gov The study revealed that GCH1 and its metabolic products, tetrahydrobiopterin (BH4) and dihydrobiopterin (BH2), protect against ferroptotic cell death by remodeling lipids and preventing the depletion of specific phospholipids. nih.gov This protective mechanism appears to be independent of the well-established glutathione (B108866) peroxidase 4 (GPX4) pathway, which is a key regulator of ferroptosis. nih.gov

Tetrahydrobiopterin itself has been identified as a potent, diffusible antioxidant that can resist oxidative stress and promote cancer cell survival, in part by limiting the formation of toxic lipid peroxides and thereby inhibiting ferroptosis. wikipedia.org This highlights a novel and critical function for the this compound pathway in cell survival and its potential as a therapeutic target in diseases where ferroptosis plays a role, such as cancer and neurodegeneration. nih.govwikipedia.org

Pterin Metabolism in Immune Cell Activation and Inflammation Markers (e.g., Neopterin as a Marker)

Pterin metabolism is intricately linked to immune cell activation and inflammation. d-nb.infomdpi.com Neopterin, in particular, has been widely established as a sensitive biomarker for the activation of the cellular immune system. mdpi.comtecan.com It is produced by human monocytes and macrophages upon stimulation with the pro-inflammatory cytokine interferon-gamma (IFN-γ). d-nb.infoeuropeanreview.org

Elevated levels of neopterin in body fluids are indicative of an ongoing cell-mediated immune response and are observed in a wide range of conditions, including viral and bacterial infections, autoimmune diseases, and certain malignancies. d-nb.infotecan.com This makes neopterin a valuable clinical marker for assessing the severity and progression of inflammatory diseases. d-nb.info For example, in patients with congestive heart failure, higher neopterin levels are associated with a more severe disease state and a poorer prognosis. d-nb.info

Cytokine-Induced Regulation of Pterin Synthesis

The synthesis of pterins is tightly regulated by cytokines, particularly interferon-gamma (IFN-γ). nih.govnih.gov IFN-γ is a potent inducer of GTP cyclohydrolase I (GCH1), the first and rate-limiting enzyme in the de novo synthesis of pterins from guanosine (B1672433) triphosphate (GTP). physiology.orgahajournals.org This cytokine-driven upregulation of GCH1 leads to an increased production of 7,8-dihydroneopterin (B1664191) triphosphate, the precursor for both neopterin and tetrahydrobiopterin (BH4). mdpi.com

In human monocytes and macrophages, the subsequent enzyme in the BH4 synthesis pathway, 6-pyruvoyltetrahydropterin synthase, has low activity. mdpi.com This results in the accumulation of 7,8-dihydroneopterin triphosphate, which is then dephosphorylated and oxidized to form neopterin. mdpi.com This metabolic bottleneck is the reason why neopterin is a major product of pterin synthesis in activated human macrophages.

While IFN-γ is the primary inducer, other cytokines and inflammatory stimuli can also influence pterin synthesis. nih.govnih.gov For instance, studies in cardiac myocytes have shown that a combination of interleukin-1 alpha (IL-1α) and IFN-γ is required to induce significant BH4 synthesis and subsequent nitric oxide production. physiology.org This demonstrates that the regulation of pterin synthesis can be cell-type specific and depend on the specific combination of cytokine signals present in the cellular microenvironment.

The table below outlines the key cytokines involved in regulating pterin synthesis:

| Cytokine | Effect on Pterin Synthesis | Cellular Context | Reference(s) |

| Interferon-gamma (IFN-γ) | Potent inducer of GTP cyclohydrolase I (GCH1), leading to increased pterin production. | Human monocytes/macrophages, various other cell types. | nih.govnih.govd-nb.info |

| Interleukin-1 alpha (IL-1α) | Works synergistically with IFN-γ to induce BH4 synthesis. | Rat cardiac myocytes. | physiology.org |

| Tumor Necrosis Factor-alpha (TNF-α) | Can contribute to the inflammatory milieu that upregulates pterin synthesis. | General inflammatory responses. | d-nb.info |

Analytical Methodologies for Quantification and Characterization of Tetrahydroneopterin

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches.researchgate.netnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of tetrahydroneopterin due to its high sensitivity and specificity. nih.govresearchgate.net This technique allows for the direct and unambiguous determination of this compound and its related pterins, often in a single chromatographic run. researchgate.netresearchgate.net

Direct and Indirect Quantification Strategies.researchgate.net

Both direct and indirect quantification strategies are utilized in LC-MS/MS analysis of this compound.

Direct Quantification: This approach involves the direct measurement of the intact this compound molecule. It is the preferred method for accurate and precise detection of cellular metabolites. mdpi.com The use of stable isotope-labeled internal standards, such as BH4-BC-d5, further enhances the reliability of direct quantification. nih.gova-z.lu LC-MS/MS methods have been developed for the direct and simultaneous quantification of tetrahydrobiopterin (B1682763) (BH4), dihydrobiopterin (BH2), and biopterin (B10759762) (B) in various biological samples, including human plasma and endothelial cells. researchgate.netresearchgate.net

Indirect Quantification: Due to the rapid oxidation of this compound, an indirect approach is sometimes employed. This strategy involves oxidizing all reduced forms of biopterin to the more stable, fully oxidized biopterin. The concentration of this compound is then calculated by applying a predetermined oxidation conversion ratio. nih.gov This method has been validated for measuring this compound in plasma from various species. nih.gov However, these are considered less precise than direct methods as they involve the conversion of BH4 and BH2 into biopterin. mdpi.com

Derivatization Techniques for Enhanced Stability and Sensitivity (e.g., Benzoyl Chloride Derivatization).nih.gov

To overcome the challenges associated with the instability of this compound, derivatization techniques are employed to enhance its stability and improve its mass spectrometric sensitivity. nih.gova-z.lu

Benzoyl Chloride Derivatization: A notable derivatization strategy involves stabilizing this compound by reacting its active secondary amine at the five-position with benzoyl chloride (BC). nih.gova-z.lu This process creates a more stable product, BH4-BC, which exhibits excellent mass spectrometric sensitivity. a-z.lu This method, coupled with LC-MS/MS, has enabled the ultra-sensitive and reliable quantification of endogenous this compound in plasma, with a limit of quantification (LOQ) as low as 0.02 ng/mL. nih.gova-z.lu The use of benzoyl chloride derivatization has also been applied in targeted metabolomics for a wide range of neurochemicals. nih.gov

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection.researchgate.netresearchgate.net

High-performance liquid chromatography (HPLC) with fluorescence detection is a widely used and sensitive method for pterin (B48896) analysis. erndim.orgnih.gov Since reduced pterins like this compound are not naturally fluorescent, this method often relies on the chemical conversion of these compounds into their stable, highly fluorescent, oxidized forms. erndim.orgmdpi.com

A common approach involves a pre-column oxidation step, typically using iodine in an acidic medium, to convert both this compound and dihydrobiopterin to the fluorescent biopterin. nih.gov By performing the oxidation under both acidic and alkaline conditions, the different forms can be distinguished, as this compound undergoes side-chain cleavage at a strongly alkaline pH. nih.gov

To enable the direct detection of both reduced and oxidized pterins in a single run, HPLC systems can be equipped with sequential electrochemical and fluorescence detectors. nih.gov In such a setup, compounds like this compound can be detected electrochemically, while other pterins are detected by their natural fluorescence or after post-column electrochemical oxidation. nih.gov This combined detection strategy offers a comprehensive analysis of the pteridine (B1203161) profile. nih.gov The limits of detection for this method are in the femtomole range for various pteridines. nih.gov

| Analytical Method | Detection Principle | Key Features | Limit of Detection (LOD) / Limit of Quantification (LOQ) |

| LC-MS/MS (Direct) | Mass-to-charge ratio | High specificity and sensitivity; allows for simultaneous quantification of multiple pterins. researchgate.netmdpi.com | LOQ: 1.000 ng/mL for BH4 in human plasma. researchgate.net |

| LC-MS/MS with Benzoyl Chloride Derivatization | Mass-to-charge ratio of derivatized analyte | Enhanced stability and sensitivity of BH4. nih.gova-z.lu | LOQ: 0.02 ng/mL for BH4 in human plasma. nih.gova-z.lu |

| HPLC with Fluorescence Detection (Indirect) | Fluorescence of oxidized pterins | Requires pre-column oxidation; well-established method. erndim.orgnih.gov | Not specified for indirect method alone. |

| HPLC with Sequential Electrochemical and Fluorescence Detection | Electrochemical oxidation and natural/induced fluorescence | Allows for direct and simultaneous detection of reduced and oxidized pterins. nih.gov | LOD: 60 fmol for BH4. nih.gov |

Challenges in Sample Preparation and Stability.erndim.orgresearchgate.netnih.gov

The accurate quantification of this compound is heavily reliant on meticulous sample preparation and handling to prevent its degradation. mdpi.com The compound is highly susceptible to oxidation, light, and changes in pH and temperature. erndim.orgresearchgate.net

Prevention of Oxidation (e.g., Dithioerythritol).researchgate.net

A primary challenge in this compound analysis is preventing its auto-oxidation. researchgate.net To counteract this, antioxidants are commonly added to biological samples and analytical reagents. researchgate.net

Dithioerythritol (DTE) and dithiothreitol (B142953) (DTT) are potent reducing agents frequently used to preserve the reduced state of this compound. researchgate.netnih.gov Studies have shown that the addition of DTE, along with metal chelators like diethylenetriaminepentaacetic acid (DTPA), effectively stabilizes this compound standards in solution, even during storage at room temperature or 4°C for extended periods. mdpi.com For instance, in the absence of antioxidants, this compound in an HCl solution can completely degrade overnight at room temperature, whereas its stability is significantly improved with the addition of DTE and DTPA. mdpi.com Ascorbic acid is another antioxidant used to stabilize analytes in plasma samples. nih.gov

Optimization of Extraction and Storage Conditions.researchgate.net

Optimizing extraction and storage conditions is critical for maintaining the integrity of this compound in biological samples. nih.govmdpi.com

Extraction: Various extraction methods have been explored, with modern techniques like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) showing greater efficiency in shorter times compared to conventional methods like maceration or Soxhlet extraction. nih.gov The choice of solvent also plays a significant role, with ethanol (B145695) often demonstrating high extraction yields. nih.gov For plasma samples, protein precipitation using organic solvents like acetonitrile (B52724) is a common step to extract this compound. researchgate.net

Method Validation and Performance Characteristics (Sensitivity, Specificity, Accuracy)

The validation of analytical methods is a critical process to ensure that the quantification and characterization of this compound and related pteridines are reliable, reproducible, and fit for their intended purpose. The performance characteristics of a given method, particularly its sensitivity, specificity, and accuracy, are fundamental parameters that are rigorously evaluated. These evaluations are essential for the application of these methods in research and clinical settings, where precise measurements are necessary to understand metabolic pathways and diagnose disorders. nih.govmdpi.com

Sensitivity

Method sensitivity refers to the lowest concentration of an analyte that can be reliably detected and quantified. For this compound and its isomers or precursors, high sensitivity is crucial due to their low endogenous concentrations in biological matrices like plasma, cerebrospinal fluid (CSF), and tissue. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a superior technique for achieving the required sensitivity. mdpi.comnih.gov

Research findings have demonstrated a wide range of sensitivities depending on the specific method and matrix:

A novel LC-MS/MS method involving the derivatization of tetrahydrobiopterin (BH4) with benzoyl chloride achieved an exceptionally low limit of quantification (LOQ) of 0.02 ng/mL in human plasma, showcasing a significant improvement in sensitivity. nih.gov

For the direct determination of BH4 in human plasma, an LC-MS/MS method was validated with an LOQ of 1.000 ng/mL and a linear range of 1.000–100.000 ng/mL. researchgate.net

In the analysis of pterin metabolites in CSF, an LC-MS/MS method demonstrated a linear working range of 3 to 200 nmol/L. nih.gov

An ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) method for neopterin (B1670844) and biopterin in dried blood spots reported a lower limit of detection (LOD) between 1.5 and 2.5 nmol/L. ekb.eg

Table 1: Sensitivity of Various Analytical Methods for Pteridine Quantification

| Method | Analyte(s) | Matrix | Limit of Quantification (LOQ) / Detection (LOD) | Linear Range | Citation |

|---|---|---|---|---|---|

| LC-MS/MS with Derivatization | Tetrahydrobiopterin | Human Plasma | 0.02 ng/mL (LOQ) | Not Specified | nih.gov |

| LC-MS/MS | Tetrahydrobiopterin | Human Plasma | 1.000 ng/mL (LOQ) | 1.000–100.000 ng/mL | researchgate.net |

| LC-MS/MS | Neopterin, BH4, BH2, Sepiapterin (B94604) | Cerebrospinal Fluid | Not specified (LOD) | 3–200 nmol/L | nih.gov |

| UPLC-MS/MS | Neopterin, Biopterin | Dried Blood Spot | 1.5–2.5 nmol/L (LOD) | 0–100 nmol/L | ekb.eg |

Specificity

Specificity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components expected to be in the sample matrix. For this compound, this includes distinguishing it from its stereoisomers (like tetrahydrobiopterin), its oxidation products (dihydroneopterin, neopterin), and other structurally similar pteridines. ethernet.edu.etjci.org The inherent instability of reduced pterins like this compound, which are easily oxidized, presents a significant challenge to specificity. researchgate.netnih.gov

Methodologies to ensure specificity include:

Chromatographic Separation: High-performance liquid chromatography (HPLC) and UPLC are used to physically separate different pteridine compounds before detection. jci.orgmdpi.com

Mass Spectrometry (MS/MS): Tandem mass spectrometry provides high specificity by selecting a specific precursor ion and then detecting characteristic product ions after fragmentation, minimizing interference from co-eluting compounds. nih.govnih.gov

Differential Oxidation: Some methods use chemical oxidation under specific pH conditions (acidic vs. basic) to selectively convert reduced pterins to their more stable, fluorescent oxidized forms (e.g., neopterin and biopterin), allowing for their indirect quantification. jci.org For example, oxidation of this compound in 0.1 M NaOH yields primarily pterin, whereas oxidation in 0.1 M HCl yields neopterin almost quantitatively. ethernet.edu.et

Electrochemical Detection (ECD): HPLC coupled with multi-electrode coulometric detection allows for the direct measurement of reduced pterins like BH4 and dihydrobiopterin (BH2) by applying specific potentials at which they oxidize, providing a high degree of specificity. mdpi.com

Accuracy

Accuracy denotes the closeness of the measured value to the true or accepted value. It is often assessed through recovery studies, by analyzing certified reference materials, or by comparing the results to a well-established reference method. nih.govekb.eg

Validation studies report high accuracy for modern analytical methods:

An LC-MS/MS method for BH4 in human plasma demonstrated a mean accuracy ranging from 89.55% to 99.41%. researchgate.net

A UPLC-MS/MS method for neopterin in dried blood spots showed accuracy ranging from 97% to 110%, with mean recoveries of 106 ± 9%. ekb.eg

The accuracy of an LC-MS/MS method for neopterin in CSF was confirmed by comparing its results against an HPLC method with fluorescence detection, which showed an excellent correlation (r = 0.9919). nih.gov

Another LC-MS/MS method for BH4 was reported to be accurate to within 15%. nih.gov

Table 2: Accuracy and Precision of Validated Analytical Methods

| Method | Analyte(s) | Matrix | Accuracy (% Recovery / Correlation) | Precision (% CV) | Citation |

|---|---|---|---|---|---|

| LC-MS/MS | Tetrahydrobiopterin | Human Plasma | 89.55% – 99.41% | <9.52% | researchgate.net |

| UPLC-MS/MS | Neopterin, Biopterin | Dried Blood Spot | 97% – 110% (Accuracy); 106 ± 9% (Recovery for Neopterin) | 96% - 105% | ekb.eg |

| LC-MS/MS | Neopterin, BH4 | Cerebrospinal Fluid | Excellent correlation with HPLC-fluorescence (r = 0.9919 for Neopterin) | <14.4% | nih.gov |

The successful validation of these performance characteristics ensures that the data generated can be used with confidence for both basic research into pteridine metabolism and for the diagnosis and monitoring of related diseases. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for Tetrahydroneopterin Studies

Elucidation of Novel Enzymatic Partners and Metabolic Roles

While tetrahydroneopterin is recognized for its antioxidant capabilities, its potential roles as a direct enzymatic cofactor or signaling molecule remain largely unexplored. It is known to be a poor substitute for BH4 in sustaining catalysis by nitric oxide synthase (NOS) and aromatic amino acid hydroxylases. mdpi.comwikipedia.orgresearchgate.net However, this does not preclude its interaction with other, yet-to-be-identified enzymes.

Future research should focus on identifying novel protein binding partners for this compound. Techniques such as affinity purification-mass spectrometry, using this compound as bait, could uncover new interacting proteins. A recent study in the bacterium Agrobacterium tumefaciens identified a periplasmic pterin-binding protein, PruR, that binds to this compound and modulates the activity of a diguanylate cyclase-phosphodiesterase, thereby controlling biofilm formation. sandiego.eduresearchgate.netsci-hub.st This discovery of a pterin-dependent regulatory system outside of classical cofactor roles highlights the potential for similar, non-canonical functions in other organisms, including mammals.

Beyond direct enzyme interactions, the broader metabolic impact of this compound warrants investigation. The pterin (B48896) pathway, in general, is being linked to diverse cellular processes including energy metabolism, mitochondrial function, and the regulation of cell death pathways like ferroptosis. sandiego.edunih.govresearchgate.net Future studies could explore whether this compound, or the flux through its metabolic node, influences these processes independently of BH4. For instance, does the accumulation of this compound under certain conditions (e.g., when 6-pyruvoyltetrahydropterin synthase is rate-limiting) trigger specific signaling cascades or metabolic reprogramming? ahajournals.org Investigating these possibilities will be crucial to move beyond its perceived role as a simple BH4 precursor and antioxidant. nih.gov

Advanced Structural and Biophysical Characterization

A detailed understanding of this compound's structure and dynamics is fundamental to deciphering its function. While some computational studies, including molecular dynamics simulations, have compared the conformational flexibility of this compound with tetrahydrobiopterin (B1682763), they have concluded that simple conformational differences may not fully explain their distinct biological activities. nih.govnih.govnih.gov

Future research would benefit from advanced biophysical techniques to probe its structure with higher resolution, both in its free state and when complexed with biological macromolecules.

High-Resolution Crystallography and Cryo-EM: While obtaining crystals of this compound itself is challenging, co-crystallization with newly identified binding partners (from studies proposed in section 7.1) would be invaluable. sandiego.eduresearchgate.net X-ray crystallography or cryo-electron microscopy (cryo-EM) could reveal the precise atomic interactions, binding pocket architecture, and conformational changes that occur upon binding, explaining the basis of molecular recognition.

Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) has been used to study the structure of intermediates in the pterin pathway. frontiersin.org Advanced NMR techniques, such as saturation transfer difference (STD) NMR and WaterLOGSY, could be employed to screen for weak interactions between this compound and a library of proteins, providing another avenue for identifying novel partners.

Computational Modeling: Further computational studies can model the redox potential and reactivity of this compound compared to BH4. frontiersin.org Understanding its electronic structure is key to predicting its behavior in various enzymatic and non-enzymatic redox reactions. nih.gov

These approaches will provide a structural blueprint for understanding how this compound is recognized and utilized by the cellular machinery, paving the way for the rational design of molecules that can modulate its activity.

| Technique | Potential Application for this compound Research | Key Insights |

| Affinity Purification-Mass Spectrometry | Identification of proteins that directly bind to this compound. | Discovery of novel enzymatic partners and signaling complexes. |

| X-ray Crystallography / Cryo-EM | Determining the 3D structure of this compound bound to proteins. | Understanding the atomic basis of molecular recognition and function. |

| Advanced NMR Spectroscopy | Characterizing transient or weak interactions with proteins in solution. | Identifying new binding partners and mapping interaction surfaces. |

| Molecular Dynamics Simulations | Simulating the conformational dynamics and flexibility of the molecule. | Comparing its dynamic behavior to other pterins like BH4. nih.gov |

Development of Genetically Engineered Models for Pathway Manipulation

Genetically engineered models are indispensable tools for dissecting metabolic pathways in vivo. Several mouse models with targeted deletions or modifications of genes in the pterin biosynthesis pathway, such as Gch1 (GTP cyclohydrolase I) and Pts (6-pyruvoyltetrahydropterin synthase), have been developed. nih.govnih.govnih.gov While often created to study BH4 deficiency, these models are perfectly suited for investigating the specific roles of this compound.

For example, a knockout of Pts would lead to an accumulation of its substrate, 7,8-dihydroneopterin (B1664191) triphosphate, the precursor to this compound, while preventing the synthesis of BH4. This creates a unique system to study the physiological consequences of elevated neopterin (B1670844) derivatives in the absence of confounding effects from BH4. Tissue-specific and inducible knockout models, perhaps using CRISPR-Cas9 technology, would offer even finer control, allowing researchers to probe the function of the neopterin branch of the pathway in specific cell types and at specific developmental stages. nih.govfrontiersin.orgaacrjournals.orgmdpi.comresearchgate.netportlandpress.combrynmawr.edu

Future research should leverage these models to:

Characterize the Phenotype of Altered this compound Levels: By knocking out or overexpressing enzymes upstream or downstream of this compound, researchers can systematically assess the impact on development, physiology, and behavior. sandiego.edu

Distinguish this compound vs. BH4 Effects: Comparing models with defects at different points in the pathway (e.g., Gch1-knockout vs. Pts-knockout) can help disentangle the specific effects of lacking all pterins versus specifically lacking BH4 while potentially having high this compound levels.

Test Therapeutic Hypotheses: These models provide a platform to test whether modulating this compound levels or targeting its newly discovered binding partners can ameliorate disease phenotypes.

| Model Type | Gene Target | Expected Pterin Profile | Research Application |

| Global/Conditional Knockout | Gch1 | Deficiency in all de novo pterins (including this compound and BH4). nih.gov | Study the overall requirement of the pterin pathway. |

| Global/Conditional Knockout | Pts | Accumulation of neopterin/dihydroneopterin; deficiency in BH4. nih.gov | Isolate the biological effects of neopterin derivatives in the absence of BH4. |

| Transgenic Overexpression | Gch1 | Increased levels of all de novo pterins. wikipedia.org | Investigate the consequences of excess pterin production. |

| CRISPR-Cas9 Editing | Any pathway gene | Precise gene editing for knock-in, knockout, or modulation of expression. frontiersin.org | Rapid generation of novel cell and animal models with specific pathway alterations. |

Integration with Systems Biology and Multi-Omics Approaches

To fully comprehend the biological significance of this compound, it is essential to move beyond single-gene or single-pathway analyses and adopt a systems-level perspective. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to construct a comprehensive network of interactions centered around this compound. sci-hub.stcolab.wsportlandpress.com

Metabolomic studies have already begun to profile pterins, including this compound, in various biological samples, linking their levels to specific disease states or dietary interventions. sandiego.edufrontiersin.org Proteomic analyses have successfully identified proteins that interact with GCH1, the rate-limiting enzyme in the pathway. aacrjournals.org

Future research should aim to:

Correlate Multi-Omics Data: Integrate large-scale datasets to find correlations between the expression of pterin pathway genes, the abundance of pathway proteins, and the levels of this compound and other metabolites. This can reveal regulatory hubs and novel connections. For instance, do specific genomic variants (SNPs) in pathway enzymes correlate with altered this compound levels and a particular disease risk? pcom.edu

Develop Predictive Metabolic Models: Utilize flux balance analysis and other computational modeling techniques to simulate how perturbations in the pterin pathway affect global cellular metabolism. researcher.life This can generate testable hypotheses about the metabolic functions of this compound.

Perform Spatial Omics: Employ techniques like spatial transcriptomics and metabolomics to understand how this compound synthesis and distribution are regulated across different tissues and even within subcellular compartments.

By weaving together these different layers of biological information, a more holistic and dynamic picture of this compound's role in the complex web of cellular metabolism and signaling will emerge. researchgate.net

Exploration of Stereoisomeric Specificity in Biological Contexts

Chirality is a critical determinant of biological activity, and enzymes often exhibit a high degree of stereospecificity. nih.govresearcher.lifenih.gov this compound has multiple chiral centers, meaning several stereoisomers can exist. It is well-established that the biological activity of tetrahydrobiopterin is highly dependent on its stereochemistry, with only the (6R,1'R,2'S)-isomer being the active cofactor for aromatic amino acid hydroxylases. wikipedia.org Similarly, different stereoisomers of this compound likely possess distinct biological functions, or a lack thereof.

Studies have shown that D-erythro-tetrahydroneopterin is ineffective as a cofactor in vivo and cannot be converted into an active form. nih.gov Another study noted that while both (6R,1′R,2′S)-tetrahydrobiopterin and the biologically inactive (6R, l'S,2′R)-5,6,7,8-tetrahydroneopterin prefer an axial conformation, this similarity does not explain their different biological activities. frontiersin.org Furthermore, there is evidence that 6-substituted pterins like this compound can be non-enzymatically converted to their 7-substituted isomers (e.g., anapterin), particularly in the absence of pterin-4a-carbinolamine dehydratase activity. researchgate.netresearchgate.net

This area is ripe for further exploration:

Systematic Functional Screening: Each pure stereoisomer of this compound should be synthesized and systematically tested for its activity. This includes its ability to interact with known and novel enzymatic partners, its antioxidant capacity, and its effect on cellular signaling pathways.

Enzymatic Specificity: The enzymes that metabolize this compound or its precursors (e.g., reductases that may act on dihydroneopterin) should be characterized for their stereospecificity. Do they exclusively recognize or produce a single isomer? mdpi.com

In Vivo Relevance of Isomers: Using advanced analytical techniques, researchers should quantify the presence and abundance of different this compound stereoisomers in biological tissues and fluids. The presence of a specific "inactive" isomer may not simply be a metabolic dead-end but could have its own, as-yet-undiscovered regulatory or even antagonistic role. For example, some studies have used this compound as a control for BH4's antioxidant versus cofactor effects, assuming it lacks cofactor activity, an assumption that relies on stereochemical purity and context. researchgate.netahajournals.org

常见问题

Basic Research Questions

Q. What experimental approaches are used to assess Tetrahydroneopterin’s impact on heme protein degradation?

- Methodological Answer : Incubation assays with hemoglobin/myoglobin (20 mg/mL in TRIS buffer, pH 7.4) and spectral analysis (e.g., CO-difference spectra at 423 nm) are critical. This compound’s effects are quantified via linear regression to correlate CO and non-heme iron liberation, with equimolar regression coefficients (0.95–0.98) . Time constants and maximum concentrations are derived from kinetic fits of single-measurement data .

Q. What are the key methodological considerations for quantifying CO and non-heme iron liberation in studies involving this compound?

- Methodological Answer : Use sodium dithionite to reduce heme iron, enabling CO binding. Measure CO adducts via spectrophotometry (e.g., peaks at 423 nm in CO-difference spectra) and non-heme iron via bleomycin assays (<0.5 nmol/assay sensitivity). Ensure protein purity to minimize background iron interference .

Q. How does this compound modulate iron redox states in heme proteins?

- Methodological Answer : this compound reduces Fe³⁺ to Fe²⁺ in heme proteins (e.g., hemoglobin/myoglobin), facilitating CO binding. This is validated via spectral shifts (e.g., Soret band changes) and hydroxyl radical generation assays using salicylic acid hydroxylation, accelerated by iron .

Advanced Research Questions

Q. How do the redox properties of this compound influence its efficacy in porphyrin degradation compared to dihydroneopterin and neopterin?

- Methodological Answer : Quantum chemical studies show this compound’s reduced aromaticity enhances electron density at N5/N8, promoting Fe³⁺ reduction. CO liberation (423 nm peak intensity: this compound > dihydroneopterin > neopterin) and dose-dependent non-heme iron release (up to 600 μM in activated macrophages) confirm its superior activity .

Q. How can contradictory findings on this compound’s dose-dependent effects be resolved?

- Methodological Answer : While low concentrations (<50 μM) enhance porphyrin degradation, higher doses (>100 μM) show saturation due to heme iron depletion or competing pathways (e.g., superoxide generation in macrophages). Use kinetic modeling to distinguish between rate-limiting steps (e.g., iron reduction vs. CO binding) .

Q. What strategies reconcile in vitro antioxidant effects of this compound with its pro-oxidant role in vivo?

- Methodological Answer : In vitro, this compound inhibits DNA fragmentation (e.g., 60% inhibition at 500 μM SNAP) via hydroxyl radical scavenging. In vivo, its interaction with macrophage-derived superoxide (up to 600 μM) and labile iron pools may shift redox balance. Employ dual ROS detection assays (e.g., EPR spectroscopy for superoxide vs. hydroxyl radicals) .

Data Contradiction Analysis

Q. Why does this compound show weaker dose-dependent effects in some studies despite its redox potency?

- Analysis : At high concentrations, auto-oxidation of this compound generates superoxide, which competes with CO adduction pathways. This is evident in cytochrome P450 assays, where Soret band decreases correlate with CO adduct formation rather than direct porphyrin cleavage .

Experimental Design Recommendations

- For in vitro studies : Use TRIS buffer (pH 7.4) to mimic physiological conditions. Include iron chelators (e.g., deferoxamine) to control for exogenous iron interference .

- For mechanistic studies : Combine spectral analysis (e.g., diode-array spectrophotometry) with kinetic modeling to dissect redox vs. ligand-binding contributions .

- For in vivo relevance : Co-culture macrophages with heme proteins to simulate inflammatory microenvironments, monitoring both this compound and superoxide levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。